molecular formula C13H14ClN3O2S B2500653 3-[5-amino-4-(4-chlorophenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione CAS No. 321574-17-8

3-[5-amino-4-(4-chlorophenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione

Cat. No.: B2500653
CAS No.: 321574-17-8
M. Wt: 311.78
InChI Key: WWWUFECUNXXACK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-amino-4-(4-chlorophenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione is a useful research compound. Its molecular formula is C13H14ClN3O2S and its molecular weight is 311.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Virtual Screening and Pharmacokinetic Characterization

The compound was identified during virtual screening targeting the urokinase receptor (uPAR), a potential target in cancer treatment. Biochemical assays and pharmacokinetic characterization of analogues led to the identification of compounds with promising properties for inhibiting breast cancer cell invasion, migration, and angiogenesis. These compounds also demonstrated leadlike properties, suitable pharmacokinetics, and preliminary effectiveness in reducing tumor volumes and metastasis in animal models, indicating potential as a starting point for next-generation compounds in cancer therapy (Wang et al., 2011).

Aryl Hydrocarbon Receptor Targeting

The compound was part of a study focusing on the aryl hydrocarbon receptor (AhR), known for mediating various toxic effects of environmental pollutants. A novel compound identified through screening showed potent inhibitory effects on AhR-dependent transcription, blocking the binding and nuclear translocation of AhR. This inhibition led to the prevention of expression of target genes and demonstrated potential as a useful agent for studying AhR-mediated signal transduction and preventing associated pathology (Kim et al., 2006).

Synthesis and Activity of Related Compounds

Research also includes the synthesis and activity testing of compounds with similar structures, aiming to develop new classes of agents with specific therapeutic applications, such as diuretics, antihyperglycemic agents, and anti-inflammatory agents. These studies involve in-depth pharmacological, biochemical, and computational approaches to evaluate the effectiveness and safety of these compounds in various biological contexts (Husain et al., 2016), (Kees et al., 1996), (Singh et al., 2008).

Molecular Docking and Drug Design

The compound is part of research efforts in molecular docking and drug design, focusing on the development of novel therapeutic agents targeting specific receptors and pathways. The research involves the synthesis of new compounds, their characterization, and the evaluation of their biological activities in vitro and in vivo. These studies also assess the potential of these compounds as treatments for various conditions, including inflammatory diseases and cancer (Bhuvaneswari et al., 2020), (Bevilaqua et al., 2003).

Properties

IUPAC Name

4-(4-chlorophenyl)-2-(1,1-dioxothiolan-3-yl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2S/c14-10-3-1-9(2-4-10)12-7-16-17(13(12)15)11-5-6-20(18,19)8-11/h1-4,7,11H,5-6,8,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWUFECUNXXACK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=C(C=N2)C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.